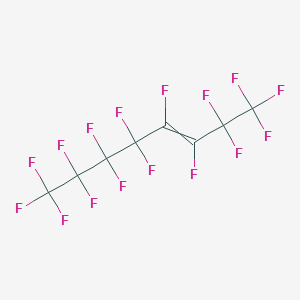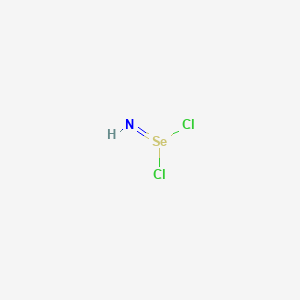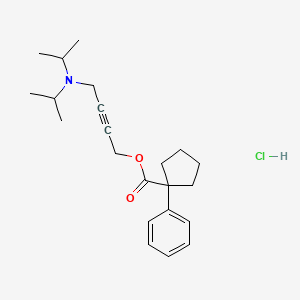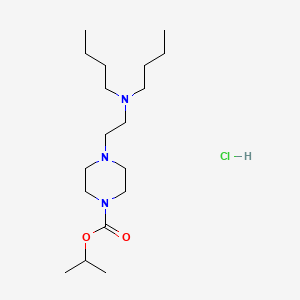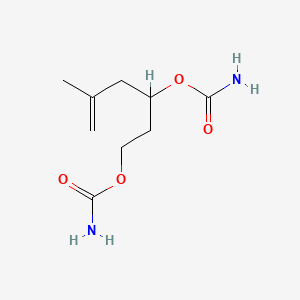
2-Methyl-2-propenyl-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 2-methyl-2-propenyl-1,3-propanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-propenyl-1,3-propanediol with phosgene or a similar carbonylating agent in the presence of a base. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired dicarbamate product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propenyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Methyl-2-propenyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including sedative and muscle relaxant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Meprobamate: Known for its anxiolytic properties.
Carisoprodol: Possesses strong muscle relaxant activity.
Lorbamate: Another compound with sedative effects.
Uniqueness
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its diverse applications in different fields make it a valuable compound in both research and industry.
Properties
CAS No. |
25451-32-5 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(3-carbamoyloxy-5-methylhex-5-enyl) carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-6(2)5-7(15-9(11)13)3-4-14-8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)(H2,11,13) |
InChI Key |
MGHALAVECSSUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CCOC(=O)N)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
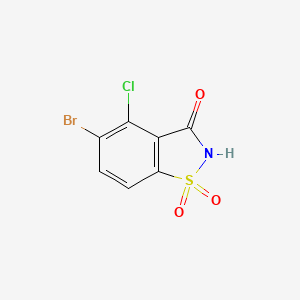
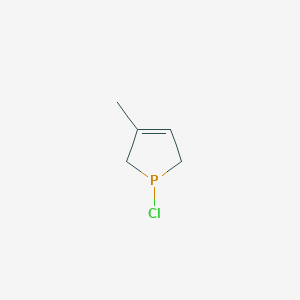

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)




